molecular formula C4H11ISi B1585575 (Iodomethyl)trimethylsilane CAS No. 4206-67-1

(Iodomethyl)trimethylsilane

Cat. No. B1585575
CAS RN: 4206-67-1
M. Wt: 214.12 g/mol
InChI Key: VZNYXGQMDSRJAL-UHFFFAOYSA-N
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Description



  • (Iodomethyl)trimethylsilane is an organosilicon compound with the chemical formula C₄H₁₁ISi . It is also known as trimethylsilyl methyl iodide .

  • This compound is a versatile reagent used in various organic reactions, including nucleophilic substitutions, silylation, and alkylations.





  • Synthesis Analysis



    • (Iodomethyl)trimethylsilane can be synthesized through the reaction of trimethylsilyl chloride with methyl iodide .

    • The reaction proceeds as follows:
      (CH₃)₃SiCl + CH₃I → (CH₃)₃SiCH₂I






  • Molecular Structure Analysis



    • The molecular formula of (Iodomethyl)trimethylsilane is C₄H₁₁ISi .

    • Its structure consists of a central silicon atom bonded to three methyl groups and one iodine atom.





  • Chemical Reactions Analysis



    • (Iodomethyl)trimethylsilane is used for the N-alkylation of amides and in the preparation of unstabilized ylides for [2+3]-cycloadditions.

    • It can also react with acetoacetic acid ethyl ester to yield 3-trimethylsilanyl-proπonic acid ethyl ester .





  • Physical And Chemical Properties Analysis



    • Assay : ≥99.0% (GC)

    • Refractive index (n20/D): 1.491 (lit.)

    • Boiling point : 139-141 °C (lit.)

    • Density : 1.443 g/mL at 25 °C (lit.)




  • Scientific Research Applications

    1. Intermetal Dielectrics

    Trimethylsilane-based processes, similar to those using (iodomethyl)trimethylsilane, are significant in the deposition of dielectric thin films in standard plasma-enhanced chemical vapor deposition (PECVD) systems. This material is crucial for producing standard dielectrics like silicon dioxide and low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, enhancing circuit performance in advanced device interconnection schemes (Loboda, 1999).

    2. Chemical Reactions and Synthesis

    (Iodomethyl)trimethylsilane is involved in various chemical reactions. For instance, it undergoes cleavage reactions with strong acids, as observed with fluorosulfonic acid, which is vital for understanding its reactivity and potential applications in organic synthesis (Harbordt & O'brien, 1976). Additionally, it's used in gold-catalyzed oxidative coupling reactions with aryltrimethylsilanes, indicating its role in facilitating efficient synthesis processes (Brenzovich, Brazeau, & Toste, 2010).

    3. Material Synthesis

    (Iodomethyl)trimethylsilane is used in the synthesis of various materials. For example, it's involved in the stepwise conversion of oxiranes to allylic alcohols, highlighting its use in producing specific organic compounds (Sakurai, Sasaki, & Hosomi, 1980). Moreover, it plays a role in preparing Grignard-type reagents, demonstrating its versatility in the synthesis of organometallic compounds (Köhler, Koch, Görls, & Westerhausen, 2016).

    4. Organic Chemistry Applications

    In organic chemistry, (iodomethyl)trimethylsilane is used for protecting terminal ethynyl groups in Grignard syntheses, illustrating its utility in safeguarding reactive functional groups during complex synthetic procedures (Eaborn, Thompson, & Walton, 1967).

    Safety And Hazards



    • Flammable liquid and vapor

    • Causes severe skin burns and eye damage

    • May cause respiratory irritation

    • Follow safety precautions and handle with care.




  • Future Directions



    • Further research can explore novel applications of (Iodomethyl)trimethylsilane in organic synthesis and catalysis.




    Remember to handle this compound with caution due to its hazardous properties. If you need more information, feel free to ask! 🧪🔬


    properties

    IUPAC Name

    iodomethyl(trimethyl)silane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H11ISi/c1-6(2,3)4-5/h4H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VZNYXGQMDSRJAL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C[Si](C)(C)CI
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H11ISi
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70194900
    Record name (Iodomethyl)trimethylsilane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70194900
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    214.12 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (Iodomethyl)trimethylsilane

    CAS RN

    4206-67-1
    Record name (Iodomethyl)trimethylsilane
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=4206-67-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (Iodomethyl)trimethylsilane
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206671
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (Iodomethyl)trimethylsilane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70194900
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (iodomethyl)trimethylsilane
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.931
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (Iodomethyl)trimethylsilane
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    (Iodomethyl)trimethylsilane
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    (Iodomethyl)trimethylsilane

    Citations

    For This Compound
    228
    Citations
    H Takahashi, KM Hossain, Y Nishihara… - The Journal of …, 2006 - ACS Publications
    The catalytic activity of a Rh complex in cross-coupling between ArZnI and TMSCH 2 I was examined in which the Rh complex, generated in situ from [RhCl(1,5-cyclooctadiene)] 2 and 1,…
    Number of citations: 21 pubs.acs.org
    A Sekiguchi, W Ando - The Journal of Organic Chemistry, 1979 - ACS Publications
    The reactions of carbonyl compounds with (chloromethyl) trimethylsilane in thepresence of triphenylphosphine gave terminal olefins in high yields. In the reactions of carbonyl …
    Number of citations: 34 pubs.acs.org
    CM Harbordt, DH O'Brien - Journal of Organometallic Chemistry, 1976 - Elsevier
    The stepwise cleavage of alkyl groups from (bromomethyl)trimethylsilane and (iodomethyl)trimethylsilane by fluorosulfonic acid has been studied with proton magnetic resonance. …
    Number of citations: 11 www.sciencedirect.com
    HR Allcock, DJ Brennan, JM Graaskamp… - …, 1986 - ACS Publications
    THF at 66 C. Species 3 were prepared either by the reaction of 1 with MeMgCl in THF at 25 C or by the reaction of (NPC12) 3 with MeMgCl/[(n-Bu) 3PCu!] 4 at-78 C, followed by the …
    Number of citations: 2 pubs.acs.org
    DM Dastrup, MP VanBrunt… - The Journal of Organic …, 2003 - ACS Publications
    Bis(β-trimethylsilylethanesulfonyl)imide (SES 2 NH) can be easily prepared in 85% yield by alkylation of the trianion of bismethanesulfonimide with 2 equiv of commerically available (…
    Number of citations: 27 pubs.acs.org
    P Metz, D Seng, B Plietker - Tetrahedron letters, 1996 - Elsevier
    Desulfurization of the δ-sultones 2 with simultaneous formation of an exocyclic olefin is achieved by alkylation of 2 with (iodomethyl)trimethylsilane and subsequent treatment of the …
    Number of citations: 20 www.sciencedirect.com
    VO Rogachev, S Merten, T Seiser, O Kataeva, P Metz - Tetrahedron Letters, 2008 - Elsevier
    Alkylation of γ- and δ-sultams with (iodomethyl)trimethylsilane followed by treatment of the resultant silanes with tetrabutylammonium fluoride gave rise to sulfur-free unsaturated amines…
    Number of citations: 5 www.sciencedirect.com
    H Takahashi, KM Hossain, Y Nishihara, T Shibata… - …, 2006 - thieme-connect.com
    Significance: This work has two interesting features. First, it is a still rare example of a Rh-catalyzed cross-coupling reaction, which takes place according to a somewhat different …
    Number of citations: 0 www.thieme-connect.com
    Y Li, L Fernandez-Recio, P Gerstel, V Srot… - Chemistry of …, 2008 - ACS Publications
    Single-walled carbon nanotubes (SWNTs) were incorporated into precursor-derived ceramics made from a polysilazane. To improve the dispersion of the nanotubes in the liquid …
    Number of citations: 45 pubs.acs.org
    S Suga, K Miyamoto, M Watanabe… - Applied organometallic …, 1999 - Wiley Online Library
    Although alkoxymethylsilanes serve as useful building blocks, various efforts to synthesize them by substitution reaction with an alkoxide ion at the carbon adjacent to the silicon failed. …
    Number of citations: 8 onlinelibrary.wiley.com

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